REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[C:11]([Cl:12])=[C:10]([O:13][CH3:14])[CH:9]=[CH:8][N:7]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO>[Cl:12][C:11]1[C:6]([CH2:5][OH:4])=[N:7][CH:8]=[CH:9][C:10]=1[O:13][CH3:14] |f:1.2.3|
|
Name
|
(3-chloro-4-methoxypyridin-2-yl)methyl acetate
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=NC=CC(=C1Cl)OC
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
731 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 50° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Thereafter, methanol was distilled away under reduced pressure, and water
|
Type
|
ADDITION
|
Details
|
was then added to the residue
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled away under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 437 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |